molecular formula C24H31NO4S B11587611 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11587611
M. Wt: 429.6 g/mol
InChI Key: UZRHKYIRIYCFOW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, an ethylbenzyl group, and a phenoxyacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by the introduction of the ethylbenzyl group and the phenoxyacetamide moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the dioxidotetrahydrothiophenyl or phenoxyacetamide groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes or as a potential therapeutic agent. In medicine, its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. Additionally, its industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The dioxidotetrahydrothiophenyl group, in particular, plays a crucial role in its binding affinity and specificity. Understanding the molecular targets and pathways involved is essential for elucidating its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide can be compared with other similar compounds, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thiophenecarboxamide . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities. The unique combination of the dioxidotetrahydrothiophenyl, ethylbenzyl, and phenoxyacetamide groups in this compound sets it apart from its analogs and contributes to its distinct characteristics.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H31NO4S/c1-4-19-5-7-20(8-6-19)15-25(22-13-14-30(27,28)17-22)24(26)16-29-23-11-9-21(10-12-23)18(2)3/h5-12,18,22H,4,13-17H2,1-3H3

InChI Key

UZRHKYIRIYCFOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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